molecular formula C15H22ClNO3 B3025975 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride CAS No. 28117-93-3

1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride

Cat. No.: B3025975
CAS No.: 28117-93-3
M. Wt: 299.79 g/mol
InChI Key: BKDDIDPCLCFPSP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride, also known as 3’,4’-Dimethoxy-α-pyrrolidinopentiophenone, is a synthetic stimulant drug of the cathinone class that has been sold online as a designer drug . It is a relatively weak inhibitor of serotonin reuptake and has little affinity in vitro for dopamine or noradrenaline transporters .


Molecular Structure Analysis

The molecular formula of this compound is C17H26NO3 . The molar mass is 292.399 g·mol−1 .

Scientific Research Applications

Chemical Synthesis and Reactivity

The structural components of this compound, such as the dimethoxyphenyl and pyrrolidinyl groups, have been explored in chemical synthesis and lignin model studies. For example, research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds has shown significant insights into the mechanism of bond cleavage, highlighting the importance of the dimethoxyphenyl group in such processes (T. Yokoyama, 2015). These findings are crucial for understanding the chemical behavior of complex organic molecules and could inform the synthesis and application of similar compounds.

Medicinal Chemistry Applications

The pyrrolidine ring, a component of the compound , is widely utilized in drug discovery due to its versatility and impact on the biological activity of compounds. Research has highlighted the importance of pyrrolidine in the development of biologically active compounds, showing its contribution to the stereochemistry and three-dimensional structure necessary for target selectivity in therapeutic agents (Giovanna Li Petri et al., 2021). This suggests potential applications of the compound in developing new therapeutics.

Environmental Science and Toxicology

Components related to "1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride" have been studied for their environmental impact and behavior. Research on chlorophenols, which share structural similarities with the compound's components, has provided insights into their role as precursors to dioxins in municipal waste incineration, underlining the importance of understanding the environmental fate and transformation of these compounds (Yaqi Peng et al., 2016).

Mechanism of Action

As a synthetic stimulant drug of the cathinone class, 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride is a relatively weak inhibitor of serotonin reuptake and has little affinity in vitro for dopamine or noradrenaline transporters .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-11(16-8-4-5-9-16)15(17)12-6-7-13(18-2)14(10-12)19-3;/h6-7,10-11H,4-5,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDDIDPCLCFPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701344501
Record name 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28117-93-3
Record name 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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